Boc-l-dab-otbu oxalate
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Overview
Description
It is a white crystalline powder with a melting point of 152-160°C . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-l-dab-otbu oxalate involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions can vary, but common methods include using oxalyl chloride in methanol at room temperature for 1-4 hours, yielding up to 90% . Other methods involve the use of ionic liquids at high temperatures or traditional approaches using trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically stored at 0-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Boc-l-dab-otbu oxalate undergoes various chemical reactions, including:
Oxidation: The Boc group is stable towards oxidation, making it suitable for reactions involving oxidizing agents.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be substituted under acidic conditions, typically using TFA or HCl.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include deprotected amines, which can further participate in various organic synthesis reactions .
Scientific Research Applications
Boc-l-dab-otbu oxalate is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-l-dab-otbu oxalate involves the protection of the amino group through the formation of a carbamate. This protection is achieved by reacting the amino group with di-tert-butyl dicarbonate, forming a stable Boc-protected amine . The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine .
Comparison with Similar Compounds
Similar Compounds
Boc-L-lysine: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-ornithine: Similar to Boc-l-dab-otbu oxalate, used in the synthesis of peptides and other organic compounds.
Uniqueness
This compound is unique due to its specific structure, which provides stability and selectivity in protecting amino groups. Its use in various fields, including chemistry, biology, and medicine, highlights its versatility and importance in scientific research .
Properties
IUPAC Name |
tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.C2H2O4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;3-1(4)2(5)6/h9H,7-8,14H2,1-6H3,(H,15,17);(H,3,4)(H,5,6)/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDMSCSLJSSMJG-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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